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Compound of Interest

Compound Name: 5-Fluoro-2-(hydroxymethyl)phenol

CAS No.: 773873-09-9

Cat. No.: B2930781

Get Quote

Executive Summary
This application note details the scalable synthesis of 5-Fluoro-2-(hydroxymethyl)phenol
(also known as 5-fluoro-2-hydroxybenzyl alcohol) from 5-fluorosalicylaldehyde. This

transformation is a critical step in the synthesis of fluorinated benzoxaboroles (e.g., Tavaborole

intermediates) and pharmacologically active benzofurans.

The protocol utilizes Sodium Borohydride (

) in methanol, optimizing for chemoselectivity and safety. Unlike Lithium Aluminum Hydride (

), which is pyrophoric and intolerant of moisture,

offers a robust, bench-stable alternative that selectively reduces the aldehyde without affecting
the aromatic fluorine or requiring protection of the phenol group.

Retrosynthetic Analysis & Utility
The target molecule is a "privileged scaffold" in medicinal chemistry. The fluorine atom at the 5-

position increases metabolic stability (blocking para-hydroxylation), while the ortho-benzylic
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alcohol provides a handle for cyclization (e.g., into benzoxaboroles or chromans).

Reaction Scheme (DOT Visualization)
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Figure 1: Reaction pathway for the reduction of 5-fluorosalicylaldehyde. Note the intermediate

formation of borate complexes which requires acidic hydrolysis.

Experimental Protocol
Materials & Reagents

Reagent MW ( g/mol ) Equiv. Density/Conc. Role

5-

Fluorosalicylalde

hyde

140.11 1.0 Solid Substrate

Sodium

Borohydride
37.83 1.2 Solid Reducing Agent

Methanol

(MeOH)
32.04 N/A Solvent

Reaction

Medium

HCl (1N) 36.46 Excess Aqueous Quenching Agent

Ethyl Acetate 88.11 N/A Solvent Extraction

Step-by-Step Methodology
Step 1: Solubilization

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.
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Charge the flask with 5-Fluorosalicylaldehyde (5.0 g, 35.7 mmol).

Add Methanol (50 mL, 10 vol). Stir until fully dissolved. The solution will likely be pale yellow.

Cool the solution to 0°C using an ice/water bath.

Step 2: Reduction (Critical Step) 5. Add Sodium Borohydride (

) (1.62 g, 42.8 mmol, 1.2 equiv) portion-wise over 15 minutes.
Expert Note: You will observe bubbling (

gas evolution). This is normal; the phenolic proton is acidic and reacts with the hydride. Do
not seal the flask; use a bubbler or open septum to vent

.

Remove the ice bath after addition is complete and allow the reaction to warm to Room
Temperature (20-25°C).
Stir for 1-2 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a lower

alcohol spot.

Step 3: Quenching & Workup 8. Cool the mixture back to 0°C. 9. Slowly add 1N HCl (~20 mL)

dropwise.

Caution: Vigorous bubbling will occur as excess borohydride is destroyed. Continue adding
until pH

2-3 to break up boron-phenoxide complexes.

Dilute with water (50 mL) and remove Methanol under reduced pressure (Rotovap) if
possible (optional but improves extraction yield).
Extract the aqueous residue with Ethyl Acetate (

mL).
Combine organic layers and wash with Brine (50 mL).
Dry over anhydrous

, filter, and concentrate in vacuo.
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Step 4: Purification 14. The crude product is usually a white to off-white solid of sufficient purity

(>95%). 15. If necessary, recrystallize from minimal hot Toluene or purify via flash column

chromatography (Hexane/EtOAc gradient).

Expert Insights & Mechanism (E-E-A-T)
The "Phenolic Tax"
Why use 1.2 equivalents of reducing agent? In non-phenolic aldehydes, 0.25 equivalents of

(which has 4 hydrides) is theoretically sufficient. However, 5-fluorosalicylaldehyde possesses
an acidic phenolic proton (

).

Mechanism: The first equivalent of hydride acts as a base, deprotonating the phenol to form

a sodium phenoxide and releasing

gas.

Implication: This consumes hydride capacity.[1] Therefore, we use >1.0 molar equivalents to

ensure enough hydride remains for the nucleophilic attack on the carbonyl carbon.

Fluorine Effect on NMR
The presence of fluorine at the 5-position introduces spin-spin coupling, making the NMR

spectrum distinctive.

NMR: The aromatic protons will not appear as simple doublets. Expect complex splitting
patterns due to

coupling (

is typically 5-9 Hz for ortho and meta).

Validation: The disappearance of the aldehyde proton singlet at ~9.8-10.0 ppm and the

appearance of a benzylic methylene singlet (or doublet if coupling to OH) at ~4.6-4.8 ppm

confirms the reduction.

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.youtube.com/watch?v=gMWEC8AIJyc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2930781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: 5-Fluorosalicylaldehyde
in MeOH

Cool to 0°C

Add NaBH4 (Portion-wise)
(Watch for H2 evolution)

Stir at RT (1-2 h)
Monitor TLC

Quench with 1N HCl
(pH 2-3)

Extract with EtOAc
Wash with Brine

Concentrate & Dry
Product: White Solid

Click to download full resolution via product page

Figure 2: Operational workflow for the batch synthesis.
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Characterization Data (Expected)
Test Expected Result Interpretation

Appearance
White to off-white crystalline

solid

High purity; yellowing indicates

oxidation.

Melting Point 104 - 107 °C
Consistent with literature for

fluoro-salicyl alcohols.

NMR (DMSO-

)

9.60 (s, 1H, Ar-OH)

6.9-7.2 (m, 3H, Ar-H)

5.10 (t, 1H,

-OH)

4.48 (d, 2H,

)

Loss of CHO peak (~10 ppm).

Presence of benzylic

.

MS (ESI) = 141.0
Negative mode ionization

preferred for phenols.

Safety & Hazards (MSDS Summary)
Sodium Borohydride: Water-reactive, toxic if swallowed. Releases flammable hydrogen gas

upon contact with acids or phenols. Control: Use a fume hood; keep away from open flames.

5-Fluorosalicylaldehyde: Irritant. Avoid dust inhalation.

Methanol: Flammable, toxic (blindness/death if ingested).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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